molecular formula C26H26FN3O3 B15018871 4-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B15018871
M. Wt: 447.5 g/mol
InChI Key: VYJLIERDFONCEK-MTDXEUNCSA-N
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Description

4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a pentoxy group, and a hydrazinecarbonyl moiety

Preparation Methods

The synthesis of 4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 2-aminobenzohydrazide to form an intermediate, which is then reacted with 4-pentyloxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using reagents like sodium iodide or potassium fluoride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE include other fluorinated benzamides and hydrazinecarbonyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of 4-FLUORO-N-(2-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26FN3O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H26FN3O3/c1-2-3-6-17-33-22-15-9-19(10-16-22)18-28-30-26(32)23-7-4-5-8-24(23)29-25(31)20-11-13-21(27)14-12-20/h4-5,7-16,18H,2-3,6,17H2,1H3,(H,29,31)(H,30,32)/b28-18+

InChI Key

VYJLIERDFONCEK-MTDXEUNCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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